1-(5-chloro-2-methoxybenzoyl)azepane
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Overview
Description
1-(5-chloro-2-methoxybenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their roles as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Chemical Reactions Analysis
1-(5-chloro-2-methoxybenzoyl)azepane undergoes several types of chemical reactions, including:
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)azepane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azepane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(5-chloro-2-methoxybenzoyl)azepane can be compared with other similar compounds, such as:
2-Methoxybenzoyl chloride: This compound is used as a building block in organic synthesis and has similar functional groups.
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: This compound has a similar structure and is used in various chemical applications.
Properties
IUPAC Name |
azepan-1-yl-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDFFBRSHPEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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